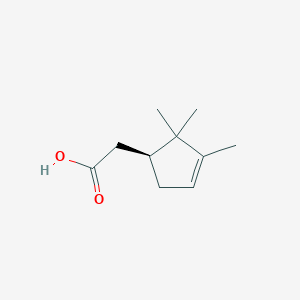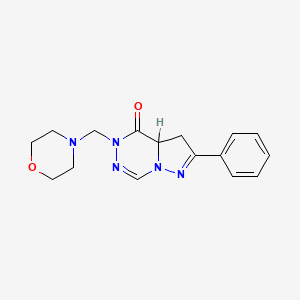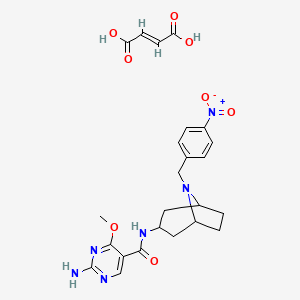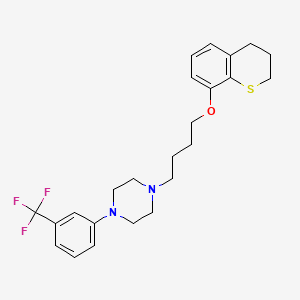
Isohexadecyl salicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isohexadecyl salicylate is a chemical compound belonging to the salicylate family. Salicylates are widely known for their analgesic, antipyretic, and anti-inflammatory properties. This compound is primarily used in the cosmetic industry due to its emollient properties, which help in moisturizing and softening the skin.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isohexadecyl salicylate can be synthesized through the esterification of salicylic acid with isohexadecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, salicylic acid and isohexadecyl alcohol, are mixed in the presence of an acid catalyst and heated under controlled conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the pure this compound.
Chemical Reactions Analysis
Types of Reactions
Isohexadecyl salicylate undergoes various chemical reactions, including:
Esterification: Formation of this compound from salicylic acid and isohexadecyl alcohol.
Hydrolysis: Breakdown of this compound into salicylic acid and isohexadecyl alcohol in the presence of water and an acid or base catalyst.
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Common Reagents and Conditions
Esterification: Salicylic acid, isohexadecyl alcohol, sulfuric acid (catalyst), reflux conditions.
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Esterification: this compound.
Hydrolysis: Salicylic acid and isohexadecyl alcohol.
Oxidation: Various oxidation products depending on the specific oxidizing agent used.
Scientific Research Applications
Isohexadecyl salicylate has several scientific research applications, including:
Cosmetic Industry: Used as an emollient in skincare products to provide moisturizing and skin-softening effects.
Pharmaceutical Research: Investigated for its potential anti-inflammatory and analgesic properties.
Chemical Research: Studied for its reactivity and potential use in the synthesis of other chemical compounds.
Mechanism of Action
Isohexadecyl salicylate exerts its effects primarily through its emollient properties. When applied to the skin, it forms a protective barrier that helps retain moisture, thereby preventing dryness and improving skin texture. The compound may also have anti-inflammatory effects due to its salicylate component, which can inhibit the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: A widely used salicylate with keratolytic and anti-inflammatory properties.
Methyl Salicylate: Known for its use in topical analgesic products.
Ethyl Salicylate: Used in flavoring and fragrance applications.
Uniqueness
Isohexadecyl salicylate is unique due to its long-chain isohexadecyl group, which imparts superior emollient properties compared to other salicylates. This makes it particularly valuable in cosmetic formulations where long-lasting moisturizing effects are desired.
Properties
CAS No. |
138208-68-1 |
|---|---|
Molecular Formula |
C23H38O3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
14-methylpentadecyl 2-hydroxybenzoate |
InChI |
InChI=1S/C23H38O3/c1-20(2)16-12-10-8-6-4-3-5-7-9-11-15-19-26-23(25)21-17-13-14-18-22(21)24/h13-14,17-18,20,24H,3-12,15-16,19H2,1-2H3 |
InChI Key |
JEZPYWJABYHHDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


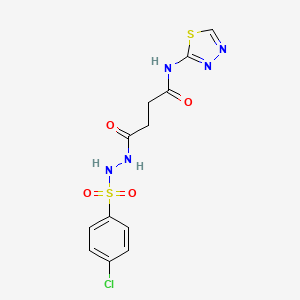
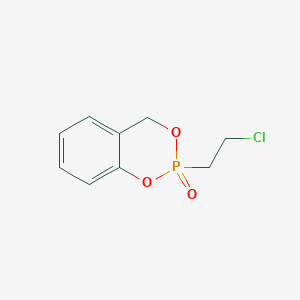
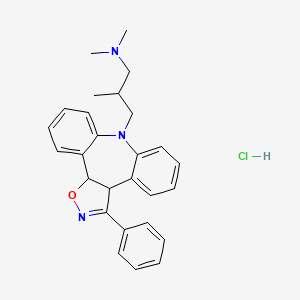

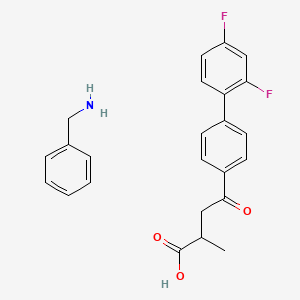
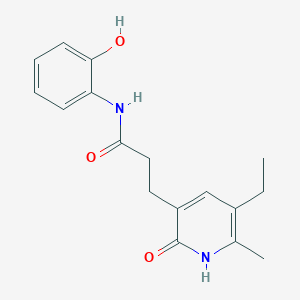
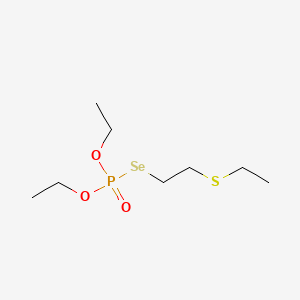
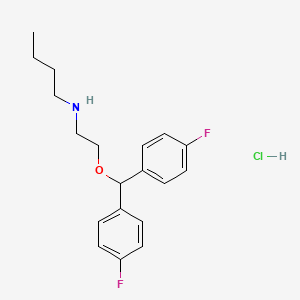
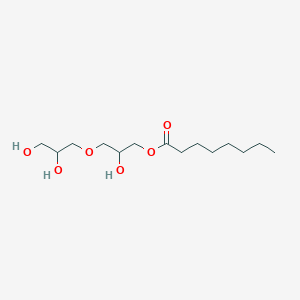
![2-[[2,20-dichloro-14,32-diethyl-9,11,12-tris[[(2-oxo-2-pyridin-1-ium-1-ylethyl)amino]methyl]-18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1,3,5(17),6,8,10,12,15,19,21,23(35),24,26,28,30,33-hexadecaen-10-yl]methylamino]-1-pyridin-1-ium-1-ylethanone;tetrachloride](/img/structure/B12755147.png)
